molecular formula C8H18N2 B1439466 (3S)-3-Isopropyl-1-methylpiperazine CAS No. 80949-76-4

(3S)-3-Isopropyl-1-methylpiperazine

Cat. No. B1439466
CAS RN: 80949-76-4
M. Wt: 142.24 g/mol
InChI Key: AWEMTXATTGFXPG-MRVPVSSYSA-N
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Description

(3S)-3-Isopropyl-1-methylpiperazine (IPMP) is an organic compound belonging to the piperazine family. It is an optically active, colorless, and water-soluble substance. IPMP is an important intermediate in the synthesis of several pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It is also used as an intermediate in the synthesis of some polymers and surfactants. In addition, IPMP has been studied for its potential applications in various scientific research areas, such as biochemistry, physiology, and pharmacology.

Scientific Research Applications

Metabolism and Anticancer Activity

One significant application of (3S)-3-Isopropyl-1-methylpiperazine derivatives is in the field of anticancer research. The compound 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) has been studied for its metabolism in rat bile, revealing its extensive metabolism and identification of various metabolites. This research underscores the potential of this compound derivatives in developing anticancer agents due to their excellent in vivo and in vitro anticancer activity and low toxicity (Jiang et al., 2007).

Chemical Properties and Crystal Structures

The chemical properties and crystal structures of compounds involving this compound and its derivatives have been extensively studied. For example, multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids have been synthesized, showcasing the cooperation of synthons and diverse three-dimensional supramolecular architectures. These studies provide insights into the hydrogen bonding interactions and thermal stability of these compounds, indicating their potential applications in material science and drug design (Yu et al., 2015).

Spectroscopic Analysis

Spectroscopic analysis of 1-Amino-4-methylpiperazine, a related compound, through ab initio HF and DFT methods, has been conducted to understand its electronic properties, vibrational spectra, and molecular interactions. Such analyses contribute to the understanding of the electronic structure and potential reactivity of this compound derivatives, which is crucial for their application in pharmaceuticals and chemical synthesis (Mahalakshmi & Balachandran, 2015).

Chiral Solvating Properties

The chiral solvating properties of derivatives of this compound have been explored, demonstrating their potential use in NMR spectroscopy for determining enantiomer compositions. This application is particularly relevant in the field of chiral chemistry, where understanding the stereochemistry of compounds is essential for pharmaceutical development (Wagger et al., 2007).

Hydrogen-Bonding in Material Science

In material science, the role of hydrogen bonding in forming polar achiral and nonpolar chiral frameworks with organically templated vanadium selenites has been investigated. These frameworks are synthesized under mild hydrothermal conditions, indicating the versatility of this compound derivatives in designing new materials with potential applications in catalysis, ion exchange, and more (Olshansky et al., 2012).

properties

IUPAC Name

(3S)-1-methyl-3-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)8-6-10(3)5-4-9-8/h7-9H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEMTXATTGFXPG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672380
Record name (3S)-1-Methyl-3-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80949-76-4
Record name (3S)-1-Methyl-3-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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